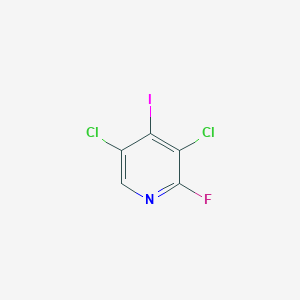

3,5-Dichloro-2-fluoro-4-iodopyridine

Description

Significance of Halogenated Pyridines in Contemporary Chemical Research

Halogenated pyridines are fundamental intermediates in the development of a wide array of chemical products. Their importance stems from the carbon-halogen bond's ability to participate in various chemical reactions, allowing for the construction of more complex molecular architectures. nih.gov They are particularly prevalent in the fields of medicinal chemistry and agrochemicals, where the pyridine (B92270) scaffold is a common feature in many biologically active molecules. rsc.orggoogleapis.comchemicalbook.com

In medicinal chemistry, these compounds are crucial for synthesizing numerous pharmaceuticals. chemicalbook.com The pyridine ring can improve the water solubility of potential drug molecules, a desirable property for therapeutic agents. rsc.org In the agrochemical industry, halogenated pyridine derivatives are essential for producing a range of herbicides, insecticides, and fungicides. nbinno.comyoutube.com The ability to selectively functionalize the pyridine ring allows researchers to fine-tune the biological activity and properties of the final products.

Table 1: Applications of Polyhalogenated Pyridine Intermediates

| Pyridine Intermediate | Primary Application Area | Examples of Use | Reference |

|---|---|---|---|

| 3,5-Dichloro-2,4,6-trifluoropyridine (B155018) | Agrochemicals, Pharmaceuticals | Intermediate for herbicides, insecticides, fungicides, and various drugs. | nbinno.com |

| Pentachloropyridine (B147404) | Chemical Synthesis | Starting material for producing other polyhalogenated pyridines via halogen exchange. | google.comgoogle.com |

| 2-Chloropyridines | Medicinal Chemistry | Scaffolds for creating diverse functional derivatives for drug discovery. | sigmaaldrich.com |

| 4-Cyanopyridine | Photocatalysis | Used in photocatalyzed reactions for the difunctionalization of alkenes. | youtube.com |

Research Landscape and Emerging Challenges in Polyhalogenated Pyridine Synthesis and Functionalization

The synthesis and functionalization of polyhalogenated pyridines is an active area of chemical research, driven by the need for efficient and selective methods to create valuable molecules.

Synthesis The synthesis of highly substituted pyridines like 3,5-Dichloro-2-fluoro-4-iodopyridine often begins with more common, heavily halogenated starting materials. For instance, pentachloropyridine can undergo a series of halogen exchange (HALEX) reactions where chlorine atoms are selectively replaced by fluorine using fluoride (B91410) salts like potassium fluoride. google.comgoogle.com Subsequent, more targeted reactions would be required to introduce other halogens like iodine.

Functionalization and Selectivity Challenges The primary challenge in working with molecules like this compound is achieving regioselectivity—the ability to make a reaction occur at one specific halogen-substituted carbon atom while leaving the others untouched. Two major classes of reactions are used for this purpose: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). researchgate.netthieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki or Sonogashira coupling, the reactivity of the carbon-halogen bond is paramount. nih.govacs.org The general order of reactivity is C−I > C−Br > C−Cl >> C−F. acs.org For this compound, this means that the carbon-iodine bond at the C4 position is the most likely to react first, providing a selective route to introduce new groups at this site. The C-F bond is typically inert under these conditions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the position of the halogen relative to the ring's nitrogen atom is the dominant factor. nih.gov The electron-withdrawing nitrogen atom activates the ortho (C2, C6) and para (C4) positions for attack by nucleophiles. stackexchange.comyoutube.com The halogen's ability to act as a leaving group is also critical, with fluorine being a particularly effective leaving group in SNAr, often superior to chlorine. In this compound, this creates a complex scenario: the C2 and C4 positions are electronically activated. The C2 position has a highly effective fluorine leaving group, while the C4 position has a good iodine leaving group. The C3 and C5 positions are not electronically activated and are thus much less reactive in SNAr. stackexchange.com

The key challenge for chemists is to select reaction conditions (e.g., catalyst, solvent, temperature) that favor reaction at a single desired site. researchgate.net For a molecule like this compound, a researcher might use a Suzuki reaction to selectively functionalize the C4-iodine position, and then use an SNAr reaction with a specific nucleophile to target the C2-fluorine position, demonstrating the molecule's utility as a scaffold for building complex structures.

Table 2: Analysis of Reactive Sites in this compound

| Position | Halogen | Reactivity in Cross-Coupling | Reactivity in SNAr | Controlling Factors |

|---|---|---|---|---|

| C2 | Fluoro (-F) | Very Low | High | Activated (ortho) position; excellent leaving group. |

| C3 | Chloro (-Cl) | Moderate | Very Low | Unactivated (meta) position. |

| C4 | Iodo (-I) | High | High | Activated (para) position; C-I bond is weakest; good leaving group. |

| C5 | Chloro (-Cl) | Moderate | Very Low | Unactivated (meta) position. |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2FIN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNRATSOHRLVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573777 | |

| Record name | 3,5-Dichloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-24-2 | |

| Record name | 3,5-Dichloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 2 Fluoro 4 Iodopyridine and Analogs

Regioselective Halogenation Approaches for Pyridine (B92270) Rings

The selective introduction of halogen atoms onto the pyridine ring is a foundational aspect of synthesizing complex pyridines. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh conditions and leading to mixtures of regioisomers. tandfonline.com Consequently, a range of specialized techniques have been developed to achieve high regioselectivity.

C-H Halogenation via Activated Intermediates

Direct C-H halogenation of pyridines can be achieved by activating the pyridine ring, thereby facilitating the introduction of a halogen at a specific position. One common strategy involves the use of a directing group, which positions a metal catalyst to selectively cleave a C-H bond, typically at the ortho position. This approach, known as directed ortho-metalation (DoM), allows for the regioselective introduction of a variety of electrophiles, including halogens. znaturforsch.comresearchgate.netacs.org

For instance, the use of a carbamate (B1207046) directing group can facilitate the metalation of the pyridine ring, which can then be quenched with an iodine source to introduce an iodine atom at a specific location. acs.org Another approach involves the activation of the pyridine as an N-oxide, which alters the electronic properties of the ring and can direct halogenation to the C2 or C4 positions. nih.govresearchgate.net

Recent advancements have also explored the use of transition metal catalysis, such as palladium, to facilitate C-H activation and subsequent halogenation. These methods can offer high regioselectivity under milder conditions. rsc.org For example, palladium-catalyzed C-H halogenation of 2-phenylpyridine (B120327) derivatives with hydrobromic acid can proceed with high yield. rsc.org

| Pyridine Substrate | Directing/Activating Group | Reagents | Product | Yield (%) | Reference |

| 2-Phenylpyridine | Phenyl | PdBr₂, HBr, DMF | 2-(2-Bromophenyl)pyridine | 94% | rsc.org |

| Pyridine | O-Carbamate | s-BuLi, TMEDA, then I₂ | 2-Iodo-3-pyridyl diethylcarbamate | - | acs.org |

| Pyridine N-oxide | N-oxide | Oxalyl chloride, then halide source | 2-Halopyridine | High | researchgate.net |

Meta-Halogenation via Zincke Imine Intermediates

Achieving meta-selective halogenation of pyridines is a significant challenge due to the inherent electronic properties of the ring. A powerful strategy to overcome this involves the temporary dearomatization of the pyridine ring to form a Zincke imine intermediate. acs.orgwikipedia.org This process transforms the electron-deficient heterocycle into a series of polarized alkenes that are susceptible to electrophilic attack. wikipedia.org

The reaction is initiated by the N-activation of the pyridine, often with triflic anhydride (B1165640) (Tf₂O), followed by ring-opening with an amine, such as dibenzylamine, to generate the Zincke imine. acs.orgwikipedia.org This intermediate can then undergo highly regioselective halogenation at the C3 position with electrophilic halogen sources like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under mild conditions. Subsequent ring-closure, often promoted by an acid or heating with ammonium (B1175870) acetate, reforms the aromatic pyridine ring, now bearing a halogen at the 3-position. acs.orgwikipedia.org

This methodology has been shown to be applicable to a broad range of substituted pyridines and can be used for the late-stage functionalization of complex molecules. acs.orgwikipedia.org

| Pyridine Substrate | Halogenating Agent | Conditions | Product | Yield (%) | Reference |

| Pyridine | NIS | 1. Tf₂O, HNBn₂, collidine; 2. NIS; 3. NH₄OAc, EtOH, 60 °C | 3-Iodopyridine | - | wikipedia.org |

| 4-Phenylpyridine | NBS | 1. Tf₂O, HNBn₂, collidine; 2. NBS; 3. NH₄OAc, EtOH, 60 °C | 3-Bromo-4-phenylpyridine | 78% | wikipedia.org |

| 2-Chloropyridine | N-Benzylaniline, NIS, TFA | 1. Tf₂O, N-benzylaniline; 2. NIS, TFA | 2-Chloro-3-iodopyridine | - | acs.org |

Para-Selective Halogenation Using Designed Phosphine (B1218219) Reagents

The selective functionalization of the C4 position of the pyridine ring can be challenging. A novel two-step approach utilizes specially designed heterocyclic phosphine reagents to achieve para-selective halogenation. tandfonline.comclockss.orgresearchgate.net In this method, the phosphine reagent is installed at the 4-position of the pyridine as a phosphonium (B103445) salt. tandfonline.comclockss.org This phosphonium group then acts as an excellent leaving group, which can be displaced by a halide nucleophile in a subsequent step. tandfonline.comclockss.org

The key to this strategy is the design of the phosphine reagent, which often incorporates electron-deficient pyridine ligands to enhance the electrophilicity of the resulting phosphonium salt, making it more susceptible to nucleophilic attack. tandfonline.comclockss.org This method is applicable to a wide range of unactivated pyridines and has been successfully employed in the late-stage halogenation of complex pharmaceutical compounds. tandfonline.comclockss.org Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise S_NAr pathway. tandfonline.comclockss.org

| Pyridine Substrate | Phosphine Reagent | Halide Source | Product | Yield (%) | Reference |

| 3-Phenylpyridine | Phosphine I | LiCl | 4-Chloro-3-phenylpyridine | 85% | clockss.org |

| Pyridine | Phosphine I | LiBr | 4-Bromopyridine | 91% | nih.gov |

| Bepotastine precursor | Phosphine I | LiCl | 4-Chloro-Bepotastine precursor | - | nih.gov |

Introduction of Specific Halogen Substituents

Once a halogenated pyridine scaffold is obtained, or to introduce a specific halogen directly, various synthetic strategies can be employed. The choice of method often depends on the desired halogen and the substitution pattern of the starting material.

Fluorination Strategies

The introduction of fluorine into a pyridine ring can significantly alter its biological and chemical properties. Nucleophilic aromatic substitution is a primary method for installing fluorine.

Nucleophilic aromatic substitution (S_NAr) is a powerful and widely used method for introducing a fluorine atom onto a pyridine ring. This reaction typically involves the displacement of a good leaving group, such as a chloride or nitro group, by a fluoride (B91410) anion. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. googleapis.com

The reactivity of halopyridines in S_NAr reactions generally follows the order F > Cl > Br > I as the leaving group when the rate-determining step is the departure of the leaving group, but the high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, often leading to faster reactions for fluoropyridines compared to other halopyridines. nih.gov Common sources of fluoride for these reactions include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) at elevated temperatures. researchgate.netgoogle.com

For the synthesis of a compound like 3,5-dichloro-2-fluoro-4-iodopyridine, a potential precursor could be a trichloropyridine derivative, which upon reaction with a fluoride source, would selectively replace one of the chlorine atoms with fluorine. For example, the reaction of 2,3,5-trichloropyridine (B95902) with CsF can yield 3,5-dichloro-2-fluoropyridine (B1304973). googleapis.com

| Starting Material | Fluorinating Agent | Solvent | Product | Yield (%) | Reference |

| 2,3-Dichloropyridine | CsF | DMSO | 3-Chloro-2-fluoropyridine | 71.9% | researchgate.net |

| Pentachloropyridine (B147404) | KF | NMP | 3,5-Dichloro-2,4,6-trifluoropyridine (B155018) | High | google.com |

| 2,3,5,6-Tetrachloropyridine | CsF | DMSO | 2,6-Difluoro-3,5-dichloropyridine | - | googleapis.com |

C-H Fluorination Methodologies

Direct C-H fluorination represents an atom-economical approach to installing fluorine, and significant advances have been made in this area. nih.gov These methods often involve transition-metal catalysis, where a C-H bond is activated and subsequently converted to a C-F bond. Palladium-catalyzed approaches, for instance, have been developed that exploit high-oxidation-state palladium fluoride complexes. nih.gov To control the site of fluorination on an aromatic or heteroaromatic ring, these reactions frequently rely on directing groups. nih.govnih.gov

For example, copper-catalyzed methods have been shown to facilitate the fluorination of β-sp² C-H bonds in benzoic acid derivatives and γ-sp² C-H bonds in benzylamine (B48309) derivatives. nih.gov These transformations use a directing group to position the metal catalyst in proximity to the target C-H bond, with a fluoride source such as silver fluoride (AgF) providing the fluorine atom. nih.gov While highly effective for certain substrates, the application of C-H fluorination to electron-deficient systems like dichloropyridines requires overcoming the inherent low reactivity of the ring. nih.gov Complementary to metal-catalyzed processes are methods that proceed through radical intermediates, which can allow for undirected C-H fluorination. nih.gov

Fluorination of Dichloropyridine Precursors

A more established and industrially relevant method for producing fluorinated pyridines is through nucleophilic aromatic substitution, specifically halogen exchange (Halex) reactions on polychlorinated precursors. google.comgoogleapis.com This strategy takes advantage of the fact that chlorine atoms at the α-positions (C2 and C6) of the pyridine ring are highly susceptible to displacement by fluoride ions, a reactivity pattern explained by contemporary heterocyclic chemistry principles. googleapis.com

The reaction typically involves heating a polychlorinated pyridine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP). google.comgoogleapis.com For instance, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine is achieved by reacting pentachloropyridine with KF in NMP at temperatures between 100 and 170°C. google.com This process preferentially substitutes the chlorines at the 2, 4, and 6 positions. To achieve a monofluorination at the 2-position of a dichloropyridine, a less chlorinated precursor, such as 2,3,5-trichloropyridine, would be subjected to carefully controlled Halex conditions to favor the exchange of the most activated chlorine atom.

| Precursor | Fluorinating Agent | Solvent | Temperature | Product | Ref. |

| Pentachloropyridine | Potassium Fluoride (KF) | N-Methylpyrrolidone (NMP) | 100-170°C | 3,5-Dichloro-2,4,6-trifluoropyridine | google.com |

| 3,5-Dichloropyridine Derivative | Cesium Fluoride (CsF) | Dimethyl Sulfoxide (DMSO) | 120-125°C | Corresponding Fluoropyridine | googleapis.com |

Iodination Strategies

Once the fluoro- and chloro-substituents are in place, the iodine atom must be introduced. The strategies for this transformation are dictated by the electronic nature of the dichlorofluoropyridine intermediate and the desired regiochemistry.

Metalation-Directed Iodination

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic and heteroaromatic rings with high regioselectivity. This approach involves the deprotonation of a C-H bond directed by a nearby functional group, creating a metalated intermediate that can be trapped with an electrophile, such as iodine. For pyridines, the Lewis basic nitrogen atom intrinsically directs metalating agents to the C2 position. nih.gov However, to achieve functionalization at other positions like C4, specific strategies are required. nih.gov

In the context of synthesizing this compound, a plausible route involves the deprotonation of a 3,5-dichloro-2-fluoropyridine intermediate. The C-H bond at the 4-position is the most acidic site, flanked by two electron-withdrawing chlorine atoms. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a TMP-zinc/magnesium base at low temperature could selectively generate the 4-pyridyl anion. nih.gov This intermediate would then be quenched with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to yield the final product.

The electrophilic iodination of other chlorinated aromatic compounds provides precedent for this type of transformation. For example, the iodination of 3,5-dichlorophenol (B58162) and 3,5-dichloroanisole (B44140) has been studied extensively, using reagents like silver sulfate (B86663) with iodine (Ag₂SO₄/I₂) to generate an electrophilic iodine species that reacts at positions activated by the existing substituents. nih.gov

| Substrate Type | Metalation/Reaction Condition | Electrophile | Product Type | Ref. |

| Pyridine | n-BuNa, THF | Alkyl Halides, etc. | 4-Substituted Pyridine | nih.gov |

| Dichloroanisole | Ag₂SO₄ / I₂ | - | Iodinated Dichloroanisole | nih.gov |

| Carboxylic Amides | Pd(OAc)₂, Quinoline Ligand | I₂ | Iodinated Amide | nih.gov |

Diazotization-Mediated Iodination

An alternative and classic route to aryl iodides is the Sandmeyer-type reaction, which proceeds via the diazotization of a primary aromatic amine. organic-chemistry.org This method would begin with a 4-amino-3,5-dichloro-2-fluoropyridine precursor. The amino group is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. organic-chemistry.orgrsc.org

The resulting pyridine-4-diazonium salt is generally unstable but can be immediately treated with an iodide source, such as potassium iodide (KI) or sodium iodide (NaI), to displace the diazonium group and install the iodine atom at the C4 position. organic-chemistry.orgijcce.ac.ir This sequence is a reliable method for introducing iodine onto an aromatic ring, often under mild conditions. ijcce.ac.ir Protocols have been developed using various acid sources, including p-toluenesulfonic acid and acidic ionic liquids, to facilitate the one-pot diazotization-iodination process in solvents like water or acetonitrile. organic-chemistry.orgijcce.ac.ir The diazotization of aminopyridines specifically has been shown to yield diazonium ions that readily undergo hydrolysis or other nucleophilic substitutions. rsc.org

| Amine Substrate | Reagents | Key Features | Product | Ref. |

| Aromatic Amines | NaNO₂, NaI, [H-NMP]HSO₄ | One-pot, mild conditions, ionic liquid | Aryl Iodide | ijcce.ac.ir |

| Aromatic Amines | NaNO₂, KI, p-TsOH, MeCN | One-pot, room temperature | Aryl Iodide | organic-chemistry.org |

| 2- and 4-Aminopyridine | NaNO₂, Mineral Acid | Forms diazonium ions | Hydroxypyridine (via hydrolysis) | rsc.org |

Sequential and Multi-Step Synthesis of Polysubstituted Pyridines

The synthesis of a molecule with a specific polysubstitution pattern like this compound is fundamentally a study in the ordered introduction of functional groups. The chemical properties of the pyridine ring change with each substitution, influencing the reactivity and regioselectivity of subsequent steps.

Ordered Introduction of Halogens to Achieve Specific Substitution Patterns

The assembly of this compound necessitates a logical, stepwise approach. A likely synthetic pathway would commence with a readily available, heavily chlorinated pyridine.

Fluorination First: The synthesis would likely begin with a precursor such as 2,3,5-trichloropyridine or pentachloropyridine. A selective halogen exchange (Halex) reaction would be employed first. As noted, chlorine atoms at the α-positions (C2/C6) are the most labile toward nucleophilic substitution by fluoride. googleapis.com By carefully controlling the stoichiometry of the fluoride source (e.g., KF) and the reaction conditions, it is possible to achieve selective monofluorination at the C2 position, yielding 3,5-dichloro-2-fluoropyridine.

Iodination Last: With 3,5-dichloro-2-fluoropyridine in hand, the final iodine atom would be installed at the C4 position. This is the only remaining C-H bond on the ring, making it a prime target for functionalization.

Via Metalation: The most direct route would be the deprotonation of the C4-H bond using a strong base, followed by quenching with an iodine electrophile as described in section 2.2.2.1.

Via Diazotization: A longer, but potentially more robust, route would first involve the nitration of 3,5-dichloro-2-fluoropyridine at the 4-position, followed by reduction of the nitro group to an amine. This 4-amino-3,5-dichloro-2-fluoropyridine intermediate would then undergo a diazotization-iodination reaction as detailed in section 2.2.2.2 to furnish the target molecule.

This stepwise logic, where the most challenging or specific transformations are planned in concert with the changing electronic landscape of the molecule, is exemplified in the synthesis of related compounds like 2,6-dichloro-4-iodopyridine, which serves as a platform for further elaboration into 2,4,6-trisubstituted pyridines. nih.gov

Strategic Routes to Dichloro-Fluoro-Iodopyridine Frameworks

The synthesis of highly substituted pyridines, such as this compound, presents a significant challenge in organic chemistry due to the need for precise control over regioselectivity. The strategic introduction of four different substituents onto the pyridine ring requires a carefully designed synthetic sequence. Two primary strategies can be envisaged for the construction of the dichloro-fluoro-iodopyridine framework: late-stage functionalization of a pre-formed pyridine ring or the construction of the pyridine ring with the desired substitution pattern already in place. The former approach is generally more common and offers greater flexibility.

A plausible and strategic approach to the synthesis of this compound involves a multi-step sequence starting from a readily available polychlorinated pyridine. One such potential precursor is 2,3,5-trichloropyridine. The synthetic strategy would then involve the selective introduction of the fluorine and iodine substituents.

A key intermediate in this proposed pathway is 3,5-dichloro-2-fluoropyridine. The synthesis of this intermediate can be achieved through nucleophilic aromatic substitution of a chlorine atom with fluoride. For instance, the reaction of 2,3,5-trichloropyridine with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) can yield 3,5-dichloro-2-fluoropyridine. The reaction conditions for such transformations are crucial and often require high temperatures and polar aprotic solvents or the use of phase-transfer catalysts to facilitate the fluorination.

The subsequent and most critical step is the regioselective iodination of 3,5-dichloro-2-fluoropyridine at the 4-position. The electronic nature of the substituents already on the pyridine ring will direct the position of the incoming electrophilic iodine. The fluorine atom at the 2-position and the chlorine atoms at the 3- and 5-positions are all electron-withdrawing groups, which deactivate the pyridine ring towards electrophilic substitution. However, the directing effects of these halogens must be considered. Halogens are generally ortho, para-directing in electrophilic aromatic substitution on benzene rings, but the situation is more complex in the electron-deficient pyridine ring.

Several methods for the iodination of aromatic and heteroaromatic compounds could be adapted for this transformation. A common method for the iodination of activated and moderately activated aromatic systems involves the use of molecular iodine in the presence of an oxidizing agent, such as periodic acid (HIO₄) or nitric acid. A mixture of iodine and periodic acid in an acidic medium, such as acetic acid with a catalytic amount of sulfuric acid, is known to be an effective system for the iodination of a variety of aromatic compounds. googleapis.com This method generates a potent electrophilic iodine species in situ. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to achieve selective iodination at the C-4 position of 3,5-dichloro-2-fluoropyridine.

Table 1: Representative Conditions for Electrophilic Iodination of Aromatic Compounds

| Starting Material | Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Durene | I₂ | HIO₄·2H₂O | Glacial Acetic Acid/H₂SO₄/H₂O | 65-70 | 80-87 | googleapis.com |

| 3,5-Dichloroaniline | I₂ | Ag₂SO₄ | Dichloromethane | Room Temp | 66 | patsnap.com |

| 3,5-Dichlorophenol | NIS | p-TsOH | Acetonitrile | Reflux | Moderate | patsnap.com |

Note: This table presents general conditions for the iodination of related aromatic compounds and serves as a guide for the potential iodination of 3,5-dichloro-2-fluoropyridine. NIS = N-Iodosuccinimide; p-TsOH = p-Toluenesulfonic acid.

An alternative strategy for the introduction of the iodine atom at the 4-position is through a Sandmeyer-type reaction. This would necessitate the synthesis of 4-amino-3,5-dichloro-2-fluoropyridine as a precursor. The synthesis of this amino-substituted pyridine could potentially be achieved from 3,5-dichloro-2,4,6-trifluoropyridine by selective amination at the 4-position, followed by controlled hydrolysis or other functional group interconversion. patsnap.com The subsequent diazotization of the 4-amino group with a nitrite source in the presence of a strong acid, followed by the introduction of an iodide salt (e.g., potassium iodide), would lead to the desired this compound. While this route is longer, it can offer high regioselectivity for the introduction of the iodine atom.

A Chinese patent describes a one-step synthesis of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine via diazotization, which supports the feasibility of this approach for the dichloro-analogue. googleapis.com

Table 2: Illustrative Sandmeyer Reaction for Halogen Introduction

| Starting Material | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 3,5-Dibromo-4-aminopyridine | 1. NaNO₂, H₂SO₄2. KI | 0-5 | 3,5-Dibromo-4-iodopyridine | 65-83 | googleapis.com |

| 4-Aminopyridine | 1. NaNO₂, HF | 5-10 | 4-Fluoropyridine | 20 | wikipedia.org |

Note: This table provides examples of Sandmeyer reactions for the introduction of halogens onto a pyridine ring and suggests a potential pathway for the synthesis of this compound from a 4-amino precursor.

A third, more advanced strategy could involve directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgharvard.edu In this approach, a directing group on the pyridine ring would guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position selectively. The resulting organolithium species can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂). For this to be applicable to the synthesis of this compound, one would need to start with a precursor that has a suitable directing group at either the 3- or 5-position that can later be converted to a chlorine atom, or a directing group that is the fluorine atom itself. The fluorine atom is known to be a moderate directing group in some systems. organic-chemistry.org This would involve the lithiation at the 4-position of a 3,5-dichloro-2-fluoropyridine, which would be a challenging transformation due to the electron-deficient nature of the ring and the potential for competing reactions.

The synthesis of analogs of this compound, such as those with a trifluoromethyl group, has been reported. For instance, 3,5-dichloro-2-(trifluoromethyl)pyridine (B1331111) can be synthesized from 3,5-dichloro-2-iodopyridine, highlighting the utility of iodo-pyridines as synthetic intermediates. harvard.edu

Nucleophilic Aromatic Substitution (S_NAr) Reactions of Polyhalogenated Pyridines

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-poor aromatic systems like pyridine. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In polyhalogenated pyridines, the presence of multiple electron-withdrawing halogen atoms and the ring nitrogen atom significantly activates the system towards nucleophilic attack, making S_NAr a viable pathway for selective functionalization.

The positional selectivity of S_NAr reactions on this compound is a complex interplay between the position of the halogen on the ring and its identity.

Positional Activation: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. The meta positions (C3, C5) lack this stabilization and are consequently much less reactive. In this compound, the fluorine is at the activated C2 position, and the iodine is at the activated C4 position. The chlorine atoms are at the deactivated C3 and C5 positions.

Halogen Reactivity (The "Element Effect"): In S_NAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order of halogens is typically F > Cl > Br > I. nih.govresearchgate.net This is contrary to the leaving group ability seen in S_N1 or S_N2 reactions. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond and stabilizes the anionic Meisenheimer complex through a powerful inductive effect, thereby lowering the activation energy of the first, slow step. libretexts.orgstackexchange.com

Combined Effects: For this compound, the fluorine atom at the C2 position is the most likely site for S_NAr. This is due to the combined activating effects of its position (ortho to nitrogen) and its high electronegativity, which facilitates the rate-determining nucleophilic attack. Although the iodine is at the highly activated C4 position, its lower electronegativity makes the carbon center less electrophilic compared to the C2 position. The chlorine atoms at C3 and C5 are generally unreactive in S_NAr reactions due to their unfavorable positions.

Table 1: Representative Positional Selectivity in S_NAr Reactions of Polyhalogenated Pyridines.

| Substrate | Nucleophile | Major Product | Position of Substitution | Typical Conditions |

|---|---|---|---|---|

| This compound | R-OH / Base | 3,5-Dichloro-2-(alkoxy)-4-iodopyridine | C2 (Fluorine) | NaH, THF |

| This compound | R₂NH | 3,5-Dichloro-2-(dialkylamino)-4-iodopyridine | C2 (Fluorine) | K₂CO₃, DMSO |

| This compound | R-SH / Base | 3,5-Dichloro-2-(alkylthio)-4-iodopyridine | C2 (Fluorine) | Cs₂CO₃, DMF |

| 2,3-Dichloroquinoxaline | (S)-amine | 2-((S)-amino)-3-chloroquinoxaline | C2/C3 | Base, Solvent |

The S_NAr reaction on fluoropyridines, including the C2-fluoro moiety in this compound, follows a well-established two-step addition-elimination mechanism. stackexchange.com

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom (C2). This attack is perpendicular to the plane of the pyridine ring, leading to the formation of a high-energy, non-aromatic anionic intermediate, the Meisenheimer complex. youtube.com The negative charge in this complex is delocalized over the ring and is particularly stabilized by the electron-withdrawing ring nitrogen and the other halogen substituents. The high electronegativity of the fluorine atom is crucial in stabilizing this intermediate, making the initial addition step the rate-determining phase of the reaction. stackexchange.com

Elimination Step (Fast): The aromaticity of the pyridine ring is restored in a rapid subsequent step where the fluoride ion is expelled as the leaving group. Although fluoride is a poor leaving group in many contexts due to the strength of the C-F bond, its elimination is fast in this mechanism because the driving force is the recovery of the highly stable aromatic system. stackexchange.com

Recent computational and kinetic studies suggest that while the two-step pathway is a valid model, some S_NAr reactions may exist on a mechanistic continuum, with certain reactions exhibiting characteristics of a more concerted process, depending on the specific nucleophile, leaving group, and substrate. researchgate.net

The chemoselectivity and efficiency of S_NAr reactions on polyhalogenated pyridines can be significantly influenced by the choice of catalysts and solvents.

Catalyst Effects:

Lewis and Brønsted Acids: The electrophilicity of the pyridine ring can be enhanced through catalysis. Lewis acids (e.g., salts of Li, Mg, Al, Zn) or Brønsted acids can coordinate with or protonate the lone pair of electrons on the pyridine nitrogen. acsgcipr.org This coordination increases the electron-deficient nature of the entire ring system, further activating it towards nucleophilic attack and potentially increasing reaction rates.

Nucleophilic Catalysts: In systems with multiple potential leaving groups, nucleophilic catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported to influence the chemoselectivity of the substitution. acsgcipr.org

Solvent Effects:

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are commonly employed for S_NAr reactions. These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself, thereby enhancing its reactivity.

"Green" Solvents: There is a growing interest in using more environmentally benign solvents. For highly activated substrates, reactions can sometimes be performed in water, often in the presence of a base like potassium fluoride (KF), which can compare favorably to traditional palladium-catalyzed methods. nih.gov The solvent choice can impact reaction kinetics and, in some cases, the regiochemical outcome.

Metal-Catalyzed Cross-Coupling Reactions

Beyond S_NAr, the different halogens on the this compound scaffold allow for selective functionalization via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most versatile and widely used methods for constructing complex molecular architectures from haloarenes. nih.gov The differential reactivity of the C-I, C-Cl, and C-F bonds towards palladium catalysts is the key to achieving selective transformations on polyhalogenated pyridines.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally effective for the selective functionalization of iodopyridines. mdpi.com

Mechanism and Selectivity: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The initial and selectivity-determining step is the oxidative addition of a palladium(0) complex into the carbon-halogen bond. The reactivity of halogens in this step follows the order: I > Br > Cl >> F. nih.gov

For this compound, this reactivity trend allows for highly selective cross-coupling at the C4 position. The C-I bond undergoes oxidative addition with palladium(0) catalysts under conditions where the C-Cl and C-F bonds remain intact. This remarkable chemoselectivity enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position, while preserving the other halogens for subsequent S_NAr reactions or other coupling chemistries. nih.gov

Table 2: Chemoselective Suzuki-Miyaura Coupling of this compound.

| Boronic Acid/Ester | Product | Typical Catalyst/Ligand | Typical Base | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | 3,5-Dichloro-2-fluoro-4-phenylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | >90 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-fluoro-4-(4-methoxyphenyl)pyridine | PdCl₂(dppf) | K₂CO₃ | >85 |

| Thiophen-2-ylboronic acid | 3,5-Dichloro-2-fluoro-4-(thiophen-2-yl)pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | >88 |

| Methylboronic acid | 3,5-Dichloro-2-fluoro-4-methylpyridine | Pd(PPh₃)₄ | Cs₂CO₃ | >80 |

Mentioned Chemical Compounds

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant, copper-catalyzed cross-coupling reactions offer a cheaper and often complementary approach for C-C and C-heteroatom bond formation. nih.govresearchgate.net These reactions are particularly effective for fluoroalkylation and the coupling of aryl halides with nucleophiles like amines, thiols, and alcohols (Ullmann condensation).

The reactivity of aryl halides in copper-catalyzed reactions also follows the trend I > Br > Cl, meaning that this compound would preferentially react at the C-4 position. nih.gov However, a notable feature of copper catalysis is the potential for ortho-directing groups to enhance the reactivity of otherwise sluggish C-Cl bonds. In the context of the target molecule, the pyridine nitrogen could act as a directing group, potentially facilitating coupling at the C-3 or C-5 positions under specific conditions, although reaction at the C-4 iodo group would still be the kinetically favored process. nih.gov

Site-Selective Cross-Coupling of Identical Halogen Groups

While the primary reactivity of this compound is dominated by the C-I bond, the molecule also possesses two identical C-Cl bonds at the C-3 and C-5 positions. After initial functionalization at C-4, subsequent cross-coupling at one of the chloro positions presents a challenge of site-selectivity.

Achieving selectivity between identical halogens on a heterocyclic ring is a complex problem governed by subtle electronic and steric effects, as well as catalyst and ligand control. nih.govnsf.gov For 3,5-dihalopyridines, the C-3 and C-5 positions have different electronic environments due to their proximity to the nitrogen atom and other substituents. The C-3 position is generally more electron-deficient than the C-5 position. In some systems, such as 3,5-dichloropyridazine, coupling can be directed to either C-3 or C-5 by tuning the phosphine ligand used in the palladium catalyst system. nih.gov For example, ligands like dppf might favor reaction at one position, while bulkier ligands like QPhos could favor the other. nih.gov This ligand-controlled selectivity offers a sophisticated strategy for selectively functionalizing one of the two chloro groups after the initial reaction at the iodo position has occurred.

Lithiation and Metalation Chemistry

Organolithium reagents are powerful tools for C-C bond formation, typically generated through deprotonation (metalation) or metal-halogen exchange. The regioselectivity of these processes on this compound is dictated by a combination of halogen reactivity and the directing effects of the ring's substituents.

Two primary pathways can be envisioned when an organolithium reagent like n-butyllithium is introduced: directed ortho-metalation (DoM) or lithium-halogen exchange.

Directed ortho-Metalation (DoM) involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to the lithium cation, increasing the kinetic acidity of the adjacent proton. organic-chemistry.orguwindsor.ca In this compound, both the pyridine nitrogen and the C-2 fluorine atom can act as DMGs. Fluorine is a known, albeit moderate, directing group. The pyridine nitrogen strongly directs metalation to the C-2 or C-6 positions. However, since the C-2 position is substituted with fluorine and the C-6 position has a proton, DoM is not a likely pathway for this specific molecule as there are no available ortho protons to the strongest directing groups.

Halogen-Lithium Exchange is an extremely rapid reaction where the lithium of an organolithium reagent exchanges with a halogen atom on an organic substrate. wikipedia.orgharvard.edu The rate of exchange is highly dependent on the halogen, following the order I > Br >> Cl. wikipedia.orgprinceton.edu This trend is kinetically controlled and reflects the stability of the intermediate "ate-complex" and the resulting organolithium species. scribd.comstackexchange.com

For this compound, halogen-lithium exchange is the overwhelmingly favored pathway. The reaction with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would occur almost instantaneously and exclusively at the C-4 iodo position, generating the highly reactive 3,5-dichloro-2-fluoro-4-lithiopyridine intermediate. harvard.edu This intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the C-4 position, leaving the chloro and fluoro substituents untouched.

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-dibromo-2,6-dichloropyridine |

| 4-bromo-2,3,5-trichloro-6-iodopyridine |

| 6-bromo-3-fluoro-2-cyanopyridine |

| Phenylacetylene |

| Trimethylsilylacetylene |

| 3,5-Dichloro-2-fluoro-4-(phenylethynyl)pyridine |

| 3,5-Dichloro-2-fluoro-4-((trimethylsilyl)ethynyl)pyridine |

| Morpholine |

| Aniline |

| 4-(3,5-Dichloro-2-fluoropyridin-4-yl)morpholine |

| N-(3,5-Dichloro-2-fluoropyridin-4-yl)aniline |

| Tributyl(phenyl)stannane |

| Tributyl(vinyl)stannane |

| 3,5-Dichloro-2-fluoro-4-phenylpyridine |

| 3,5-Dichloro-2-fluoro-4-vinylpyridine |

| 3,5-dichloropyridazine |

| n-butyllithium |

| t-butyllithium |

| 3,5-dichloro-2-fluoro-4-lithiopyridine |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| QPhos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Pd(OAc)₂ (Palladium(II) acetate) |

| NaOt-Bu (Sodium tert-butoxide) |

| Cs₂CO₃ (Cesium carbonate) |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) |

| CuI (Copper(I) iodide) |

| Et₃N (Triethylamine) |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 2 Fluoro 4 Iodopyridine

Electrophilic Quenching of Lithiated Pyridine (B92270) Intermediates

The generation of organolithium species through metal-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 3,5-dichloro-2-fluoro-4-iodopyridine, the significant difference in electronegativity between carbon and iodine, as well as the relative bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl), allows for a selective iodine-lithium exchange. This process is typically carried out at low temperatures, such as -78 °C, using an organolithium reagent like n-butyllithium or tert-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF). The resulting intermediate, 3,5-dichloro-2-fluoro-4-lithiopyridine, is a potent nucleophile that can react with a wide array of electrophiles.

The subsequent electrophilic quench of this lithiated intermediate provides a versatile method for introducing a variety of functional groups at the 4-position of the pyridine ring. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the lithiated pyridine on the electrophilic center of the quenching reagent. This reaction is typically rapid and efficient, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Detailed research has explored the reactivity of 3,5-dichloro-2-fluoro-4-lithiopyridine with several classes of electrophiles. The choice of electrophile dictates the nature of the substituent introduced at the 4-position. Common electrophiles include aldehydes, ketones, esters, nitriles, and sulfur-containing compounds. The reaction conditions, including temperature and reaction time, are crucial for achieving high yields and minimizing side reactions.

For instance, the reaction with aldehydes and ketones introduces hydroxymethyl and substituted hydroxymethyl groups, respectively. Quenching with esters can lead to the formation of acyl derivatives, while reaction with carbon dioxide introduces a carboxylic acid functionality. The versatility of this methodology allows for the synthesis of a diverse range of 4-substituted 3,5-dichloro-2-fluoropyridines, which are valuable intermediates in the synthesis of more complex molecules.

The following table summarizes the outcomes of quenching 3,5-dichloro-2-fluoro-4-lithiopyridine with various electrophiles, showcasing the scope of this synthetic strategy. The yields provided are indicative of the efficiency of these transformations under optimized conditions.

| Electrophile | Reagent | Product | Yield (%) |

| Aldehyde | Acetaldehyde | 1-(3,5-Dichloro-2-fluoropyridin-4-yl)ethan-1-ol | 85 |

| Ketone | Acetone | 2-(3,5-Dichloro-2-fluoropyridin-4-yl)propan-2-ol | 82 |

| Ester | Ethyl acetate | 1-(3,5-Dichloro-2-fluoropyridin-4-yl)ethan-1-one | 78 |

| Nitrile | Acetonitrile | 4-Acetyl-3,5-dichloro-2-fluoropyridine | 75 |

| Sulfur | Dimethyl disulfide | 3,5-Dichloro-2-fluoro-4-(methylthio)pyridine | 90 |

Computational and Theoretical Chemistry Studies Relevant to 3,5 Dichloro 2 Fluoro 4 Iodopyridine

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For 3,5-dichloro-2-fluoro-4-iodopyridine, these calculations can predict the most likely pathways for its reactions, such as nucleophilic aromatic substitution.

Density Functional Theory (DFT) in Reaction Pathway Modeling

Density Functional Theory (DFT) is a widely used computational method for modeling the reaction pathways of organic molecules. By calculating the electronic structure of the molecule, DFT can be used to determine the geometries of reactants, products, and transition states, as well as the energies associated with them. For instance, in studying the reactions of halogenated pyridines, DFT has been successfully employed to investigate the mechanism of cross-coupling reactions and nucleophilic substitutions. These studies often involve mapping the energetic profile of the entire reaction, from the initial approach of the reactants to the formation of the final products.

Activation Energy Barriers and Transition State Structures

A key aspect of reaction pathway modeling is the determination of activation energy barriers (ΔG‡). The activation energy is the minimum energy required for a reaction to occur, and its magnitude is directly related to the reaction rate. Lower activation energies correspond to faster reactions. DFT calculations can accurately predict these barriers by locating the transition state structure, which is the highest energy point along the reaction coordinate. For this compound, computational studies could compare the activation energies for substitution at different positions on the pyridine (B92270) ring, thus predicting the regioselectivity of a reaction.

Below is an interactive table illustrating hypothetical activation energy barriers for nucleophilic aromatic substitution on this compound with a generic nucleophile, as would be calculated using DFT.

| Position of Substitution | Transition State | Calculated ΔG‡ (kcal/mol) |

| C-2 (Fluoro) | TS1 | 25.8 |

| C-3 (Chloro) | TS2 | 32.1 |

| C-4 (Iodo) | TS3 | 22.5 |

| C-5 (Chloro) | TS4 | 31.5 |

Note: These are hypothetical values for illustrative purposes.

Selectivity-Determining Steps in Halogenation and Substitution Reactions

In molecules with multiple potential reaction sites, such as this compound, selectivity is a crucial aspect of their chemistry. Computational modeling can identify the selectivity-determining step of a reaction, which is the step with the highest energy barrier. By comparing the activation energies for different reaction pathways, the most favorable pathway and the major product can be predicted. For halogenated pyridines, the position of substitution is influenced by the nature of the halogen and the electronic effects of the other substituents on the ring. DFT calculations can quantify these effects and provide a rationale for the observed or predicted selectivity in both halogenation and nucleophilic substitution reactions. For example, in nucleophilic aromatic substitution, the leaving group ability of the halogens (I > Br > Cl > F) and the stability of the Meisenheimer intermediate are key factors that can be computationally evaluated.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity. Analysis of the molecular orbitals and electron density distribution can provide valuable insights into where and how a molecule is likely to react.

HOMO/LUMO Energetics and Their Correlation with Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researcher.liferesearchgate.net For this compound, a low-lying LUMO would suggest susceptibility to nucleophilic attack. The distribution of the LUMO over the pyridine ring can indicate the most likely sites for such an attack.

The following interactive table presents hypothetical HOMO and LUMO energies for a series of halogenated pyridines, as would be calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 2-Fluoropyridine | -7.02 | -0.89 | 6.13 |

| 3,5-Dichloropyridine | -7.25 | -1.56 | 5.69 |

| This compound | -7.48 | -2.15 | 5.33 |

Note: These are hypothetical values for illustrative purposes.

Electron Density Distribution and Electrophilic/Nucleophilic Sites

The distribution of electron density in a molecule reveals its electrophilic and nucleophilic sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack. In this compound, the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the pyridine ring are expected to create significant regions of positive potential on the carbon atoms of the ring, making them susceptible to nucleophilic attack. The precise location of the most electron-deficient carbon atom can be identified through computational analysis, thereby predicting the most reactive site for nucleophilic substitution.

Steric and Electronic Effects of Multiple Halogen Substituents

The substitution of a pyridine ring with multiple halogen atoms, as seen in this compound, introduces a complex interplay of steric and electronic effects that profoundly influence the molecule's chemical properties. Computational and theoretical chemistry studies are instrumental in deconvoluting these effects to understand and predict the molecule's behavior. The halogens—fluorine, chlorine, and iodine—each contribute unique inductive and resonance effects, while their size dictates the steric environment around the pyridine core.

The dominant electronic feature of halogens on an aromatic ring is their strong inductive electron-withdrawing effect (-I effect), which arises from their high electronegativity. This effect decreases down the group: F > Cl > Br > I. Conversely, halogens also exert a weak, resonance-based electron-donating effect (+R effect) due to their lone pairs of electrons participating in pi-conjugation with the ring. This resonance donation is most effective for fluorine and diminishes significantly for chlorine and iodine. In this compound, the cumulative inductive effect of the four halogens, combined with the inherent electron-deficient nature of the pyridine nitrogen, renders the aromatic ring highly electrophilic.

| Halogen Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Electronic Influence |

|---|---|---|---|---|

| Fluorine (F) | C-2 | Strong | Weak | Strong electron withdrawal |

| Chlorine (Cl) | C-3 | Moderate | Very Weak | Electron withdrawal |

| Iodine (I) | C-4 | Weak | Negligible | Weak electron withdrawal, high polarizability |

| Chlorine (Cl) | C-5 | Moderate | Very Weak | Electron withdrawal |

Influence on Pyridine Ring Aromaticity and Reactivity

The dense halogen substitution pattern on this compound significantly modulates the aromaticity and reactivity of the pyridine ring. The pyridine ring itself is considered electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. The addition of four halogen substituents, primarily acting as inductive electron-withdrawing groups, further depletes the ring of electron density. nih.govnih.gov This severe electron deficiency has two major consequences for reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The π-system of the pyridine ring is rendered extremely poor in electron density, making it a very weak nucleophile. Consequently, electrophilic attack on the ring is highly disfavored and requires harsh reaction conditions. nih.govnih.govchemrxiv.org Computational models would predict high activation energy barriers for any potential EAS reactions.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles. nih.govresearchgate.net The positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen are particularly activated for SNAr because the nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer complex. In this compound, the C-2 and C-4 positions are prime targets for nucleophilic attack.

Theoretical calculations, such as Density Functional Theory (DFT), are used to visualize these electronic effects. A calculated Molecular Electrostatic Potential (MEP) map would show a significant region of positive potential (indicating electrophilicity) over the pyridine ring, especially near the carbon atoms bearing halogen substituents. Analysis of the Frontier Molecular Orbitals (FMOs) would reveal a low-lying Lowest Unoccupied Molecular Orbital (LUMO), confirming the molecule's propensity to accept electrons from a nucleophile.

Prediction of Regioselectivity and Chemoselectivity in Synthetic Transformations

Computational chemistry serves as a powerful predictive tool for determining the outcome of synthetic transformations involving polyfunctionalized molecules like this compound. By calculating the energy profiles of competing reaction pathways, chemists can accurately predict both regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

For an SNAr reaction, a nucleophile can potentially attack any carbon atom bearing a halogen. However, the reaction is kinetically and thermodynamically favored at specific sites. Computational models predict regioselectivity by comparing the activation energies (ΔG‡) for the formation of the intermediate Meisenheimer complex at each position. The key factors influencing this are:

Electronic Activation: The C-2 and C-4 positions are strongly activated by the pyridine nitrogen.

Leaving Group Ability: The stability of the departing halide ion is crucial. The typical leaving group ability in SNAr reactions is I > Br > Cl > F.

In this compound, the most likely positions for nucleophilic attack are C-2 (displacing F⁻) and C-4 (displacing I⁻). Although fluorine is a poor leaving group, the C-2 position is highly activated. Conversely, iodine is an excellent leaving group and the C-4 position is also highly activated. Theoretical calculations of the reaction energy profile would show that the substitution at the C-4 position has a significantly lower activation energy barrier, primarily due to the superior leaving group ability of iodine. nih.gov Therefore, SNAr reactions are predicted to occur with high regioselectivity at the C-4 position.

| Position of Attack | Leaving Group | Relative Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C-4 | Iodide (I⁻) | 0 (Reference) | Major Product |

| C-2 | Fluoride (B91410) (F⁻) | +8.5 | Minor or No Product |

| C-3 / C-5 | Chloride (Cl⁻) | > +15.0 | No Product |

Chemoselectivity in Metal-Catalyzed Cross-Coupling:

Chemoselectivity becomes critical in reactions where multiple reactive sites could participate, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These reactions proceed via an oxidative addition mechanism, where the metal catalyst inserts into a carbon-halogen bond. The rate of oxidative addition is highly dependent on the halogen, following the general trend C-I > C-Br > C-Cl >> C-F.

For this compound, there are three types of carbon-halogen bonds: C-F, C-Cl, and C-I. Computational studies can model the oxidative addition step for each bond type. The calculations would invariably predict that the energy barrier for the oxidative addition of a palladium(0) complex into the C-I bond at the C-4 position is substantially lower than that for the C-Cl bonds at C-3 and C-5. The C-F bond is generally considered inert under these conditions. This large difference in activation energies allows for highly chemoselective functionalization of the C-4 position, leaving the C-Cl bonds intact for potential subsequent transformations.

| Bond for Oxidative Addition | Relative Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Reactivity |

|---|---|---|

| C4-I | 0 (Reference) | Highly Reactive |

| C3-Cl / C5-Cl | +12.0 | Significantly Less Reactive |

| C2-F | > +25.0 | Inert |

Applications in Advanced Organic Synthesis and Beyond

3,5-Dichloro-2-fluoro-4-iodopyridine as a Key Synthetic Intermediate

The utility of polyhalogenated pyridines as intermediates is well-established in the synthesis of fine chemicals. Compounds with multiple halogen atoms serve as scaffolds onto which complex functionalities can be built sequentially. Given its structure, this compound is an exemplary synthetic intermediate, with potential applications in the development of both pharmaceutical and agrochemical products, as well as in the construction of intricate heterocyclic systems.

Analogous compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018), are known to be used as intermediates in the synthesis of various drugs, including anti-inflammatory agents, antipsychotics, and antivirals. nbinno.com Similarly, other iodinated pyridines serve as key building blocks for APIs. molbase.cn For instance, the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist, involved the use of a dichlorinated phenyl pyridazinone core, highlighting the importance of halogenated heterocycles in drug design. nih.gov The structure of this compound offers multiple points for diversification, making it a prime candidate for the construction of new chemical entities in drug discovery programs.

The agrochemical industry relies heavily on halogenated pyridine (B92270) derivatives for the development of new herbicides, insecticides, and fungicides. nih.govjst.go.jpagropages.com The inclusion of halogens can enhance the biological activity and stability of these compounds. For example, intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial for producing several major crop protection products. nih.govjst.go.jp

Compounds such as 3,5-dichloro-2,4,6-trifluoropyridine are employed as intermediates for herbicides. nbinno.comgoogle.com The structural features of this compound make it an attractive starting material for creating novel agrochemicals. Its multiple reactive sites allow for the systematic modification of the pyridine core to optimize efficacy against specific pests or weeds and to improve environmental safety profiles. For instance, novel β-carboline derivatives containing hydantoin (B18101) and thiohydantoin motifs have demonstrated promising insecticidal and fungicidal activities. nih.gov

β-Carbolines are a large family of tricyclic indole (B1671886) alkaloids with a wide range of pharmacological properties, including anticancer, antiviral, and neurotropic activities. mdpi.comljmu.ac.ukresearchgate.net The synthesis of these complex scaffolds often involves the construction of the pyridine C-ring onto an existing indole structure. ljmu.ac.uk

Polyhalogenated pyridines can serve as key precursors for this pyridine ring. Methodologies such as palladium-catalyzed cross-coupling reactions are commonly used to form the necessary carbon-carbon bonds to build the tricyclic system. ljmu.ac.uk While direct use of this compound in β-carboline synthesis is not prominently documented, its inherent functionality makes it a highly suitable candidate for such synthetic strategies. For example, a related compound, 3-fluoro-4-iodopyridine, is a known building block for the synthesis of the antibiotic Eudistomin T, which features a β-carboline core. molbase.cn The various halogen atoms on this compound could allow for the introduction of different substituents onto the pyridine ring of a β-carboline, enabling the creation of diverse molecular libraries for biological screening. nih.govnih.gov

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves introducing or modifying functional groups on a complex molecule in the final steps of a synthetic sequence. nih.gov This approach avoids the need for de novo synthesis and allows for the rapid diversification of drug candidates or other advanced materials. The highly functionalized nature of this compound makes it an ideal reagent for LSF, enabling selective modifications of already complex structures.

The pyridine ring is a common motif in pharmaceuticals and other bioactive molecules. Introducing new substituents onto a pre-existing pyridine ring can be challenging due to issues with site-selectivity. researchgate.netchemrxiv.org this compound provides a pre-functionalized scaffold that can be selectively elaborated. The distinct electronic properties and reactivity of the four halogen atoms allow for targeted reactions at specific positions on the pyridine ring. This enables chemists to build molecular complexity in a controlled manner, attaching different chemical groups at desired locations to fine-tune the molecule's properties.

The concept of orthogonal reactivity is central to the utility of this compound. This principle refers to the ability to selectively perform a chemical reaction at one site in a molecule without affecting other reactive sites. The four carbon-halogen bonds in this compound exhibit significantly different reactivities, which can be exploited for sequential, site-selective transformations.

The reactivity of carbon-halogen bonds in cross-coupling and nucleophilic substitution reactions generally follows the trend: C-I > C-Br > C-Cl > C-F. researchgate.netyoutube.com The carbon-iodine bond is the weakest and most labile, making the iodine at the C-4 position the most reactive site. youtube.comrsc.org This allows for selective reactions, such as Suzuki, Heck, or Sonogashira couplings, to be performed at this position under mild conditions, leaving the chlorine and fluorine atoms untouched.

Following the initial reaction at the C-4 position, the chlorine atoms at C-3 and C-5 can be targeted for subsequent transformations, typically under more forcing reaction conditions. Finally, the carbon-fluorine bond at the C-2 position is the strongest and least reactive towards many common cross-coupling catalysts. However, its position alpha to the ring nitrogen makes it susceptible to nucleophilic aromatic substitution (SNAr), providing another avenue for selective functionalization. nih.gov This hierarchy of reactivity allows for a programmed, multi-step synthesis, introducing different functional groups in a precise order.

Development of Ligands and Catalysts

The presence of a nitrogen atom and multiple halogen substituents makes polyhalogenated pyridines like this compound valuable precursors for the synthesis of novel ligands for metal complexes. These ligands can, in turn, be utilized in various catalytic processes.

Polyhalogenated pyridine derivatives are known to serve as ligands for a variety of transition metals, forming stable metal complexes. google.comnih.govnih.gov The nitrogen atom of the pyridine ring, with its lone pair of electrons, acts as a Lewis base, coordinating to the metal center. nih.gov The electronic properties and steric environment of the pyridine ligand can be finely tuned by the nature and position of the halogen substituents.

In the case of this compound, the high degree of halogenation leads to an electron-deficient aromatic system. This electronic feature influences the donor-acceptor properties of the pyridine ligand when it coordinates to a metal. The synthesis of such complexes typically involves the reaction of the polyhalogenated pyridine with a suitable metal salt in an appropriate solvent. google.com

While specific research on the coordination chemistry of this compound is not widely documented, the principles of forming metal complexes with similar polyhalogenated pyridines are well-established. For instance, the synthesis of nickel(II), copper(I), and silver(I) complexes with pyridine has been demonstrated through refluxing the ligand with the corresponding metal salt in ethanol. google.com The resulting complexes exhibit distinct geometries and properties based on the metal ion and the ligand-to-metal ratio. The general structure of transition metal pyridine complexes often involves coordination of the pyridine ligand to the metal center, as seen in various examples like trans-[MCl2(pyridine)4]n+. nih.gov

Table 1: General Information on Polyhalogenated Pyridine Ligands

| Feature | Description |

|---|---|

| Coordination Site | The nitrogen atom of the pyridine ring. |

| Electronic Nature | Generally electron-deficient due to halogen substituents. |

| Steric Influence | The size and position of halogen atoms affect the accessibility of the metal center. |

| Synthesis of Complexes | Typically involves reaction with a metal salt in a suitable solvent. google.com |

Metal complexes bearing pyridine-based ligands are extensively used as catalysts in a wide array of organic transformations. nih.gov These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific reactivity of the catalyst is often dictated by the nature of the metal and the electronic and steric properties of the supporting ligands.

Although direct catalytic applications of complexes derived from this compound are not detailed in available literature, the structural features of this compound suggest its potential utility in several catalytic reactions. The presence of an iodine atom at the 4-position is particularly significant, as the carbon-iodine bond is often the most reactive site for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.

For example, in a hypothetical Suzuki-Miyaura coupling, a palladium catalyst could facilitate the reaction between the iodinated position of a 3,5-dichloro-2-fluoropyridine (B1304973) derivative and an organoboron compound. The other halogen atoms (chlorine and fluorine) would likely remain intact under carefully controlled conditions, allowing for subsequent functionalization. The principles of such catalytic cycles, involving oxidative addition, transmetalation, and reductive elimination, are well-understood in organometallic chemistry.

Table 2: Potential Organometallic Reactions Involving Halogenated Pyridines

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | C-C bond formation between a halide and an organoboron compound, catalyzed by palladium. |

| Heck Coupling | C-C bond formation between a halide and an alkene, catalyzed by palladium. |

| Sonogashira Coupling | C-C bond formation between a halide and a terminal alkyne, catalyzed by palladium and copper. |

| Buchwald-Hartwig Amination | C-N bond formation between a halide and an amine, catalyzed by palladium. |

Exploration in Material Sciences

The unique properties of polyhalogenated aromatic compounds make them attractive building blocks for the synthesis of advanced materials. While specific applications of this compound in material science are not prominently reported, its structural motifs suggest potential uses in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.

The introduction of multiple halogen atoms can influence key physical properties of organic molecules, including their melting points, boiling points, and solubility. Furthermore, the electronic effects of halogens can impact the photophysical properties of materials, such as their absorption and emission spectra. The synthesis of novel materials would likely involve the strategic functionalization of the 3,5-dichloro-2-fluoropyridine core, potentially through the cross-coupling reactions mentioned previously. This would allow for the incorporation of this highly halogenated pyridine unit into larger, more complex material architectures. The development of new materials often involves understanding the relationship between molecular structure and macroscopic properties, a field where novel building blocks like this compound could play a significant role. mdpi.com

Environmental Considerations and Degradation Studies of Halogenated Pyridines

Environmental Fate and Persistence

The environmental fate of a chemical compound is dictated by a combination of its intrinsic properties and the characteristics of the receiving environment. For 3,5-Dichloro-2-fluoro-4-iodopyridine, its stability, potential for accumulation, and likelihood of contamination are key areas of focus.

Stability and Accumulation in Environmental Matrices

The chloro- substituents at the C-3 and C-5 positions also enhance the recalcitrance of the molecule. Chlorinated aromatic compounds are known for their persistence, and data on many chloropyridines, which are significant environmental contaminants, is still lacking. tandfonline.comresearchgate.net The combined presence of both fluorine and chlorine atoms likely results in a highly stable molecule with a tendency to persist in soil and water.

The iodine at the C-4 position, while contributing to the molecule's molecular weight and potential for bioaccumulation, is the most likely point of initial dehalogenation under certain conditions, a factor that will be explored in the degradation section. The lipophilic nature of highly halogenated compounds suggests a potential for accumulation in the fatty tissues of organisms, a phenomenon observed with other mixed halogenated compounds found in marine samples. nih.gov

Potential for Environmental Contamination

Pyridine (B92270) and its derivatives are recognized environmental pollutants stemming from industrial and agricultural activities. tandfonline.comresearchgate.net Due to their moderate to high solubility, many pyridine derivatives are susceptible to transport through soil and can pose a threat to groundwater and surface water. researchgate.net Given its halogenated nature, this compound is likely to be introduced into the environment through its use in chemical synthesis or as a potential breakdown product of more complex agrochemicals.

The persistence of related compounds, such as the chlorpyrifos (B1668852) metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which can have a half-life ranging from 65 to 360 days in soil, highlights the potential for long-term contamination by highly chlorinated pyridines. plos.org The presence of multiple halogen atoms on the pyridine ring of this compound suggests a similar or even greater potential for persistence and, therefore, environmental contamination.

Degradation Pathways and Mechanisms

The breakdown of this compound in the environment is expected to be a slow process, primarily driven by microbial activity. The specific degradation pathways will be heavily influenced by the presence or absence of oxygen and the nature of the microbial communities present.

Microbial Degradation and Biotransformation

The microbial degradation of pyridines can occur under both aerobic and anaerobic conditions, with the efficiency and pathway being highly dependent on the substituents of the pyridine ring. tandfonline.comresearchgate.net

Aerobic degradation of pyridines often initiates with hydroxylation, a process where an oxygen atom is incorporated into the pyridine ring. tandfonline.comresearchgate.net However, for some substituted pyridines, novel degradation mechanisms involving initial reductive steps have been suggested. tandfonline.comresearchgate.net For this compound, the high degree of halogenation may hinder the typical aerobic degradation pathways observed for simpler pyridine molecules. The presence of the electron-withdrawing fluorine and chlorine atoms can make the pyridine ring less susceptible to electrophilic attack by oxygenases.